molecular formula C16H12BrClN2O4S B3661835 5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid CAS No. 434310-32-4

5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid

Cat. No.: B3661835
CAS No.: 434310-32-4
M. Wt: 443.7 g/mol
InChI Key: QWXQFSIDQVVDLW-UHFFFAOYSA-N
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Description

5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes bromine, chlorine, and methoxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid typically involves multiple steps, starting from readily available starting materials. The process includes:

    Bromination: Introduction of bromine into the aromatic ring.

    Methoxylation: Addition of a methoxy group to the benzene ring.

    Amidation: Formation of an amide bond between the benzoyl group and the amino group.

    Thioylation: Introduction of a thioyl group to form the carbonothioyl linkage.

    Chlorination: Addition of chlorine to the benzoic acid structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxybenzoic acid
  • 5-bromo-2-chlorobenzoic acid
  • 5-methoxy-2-chlorobenzoic acid

Uniqueness

What sets 5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O4S/c1-24-13-5-2-8(17)6-11(13)14(21)20-16(25)19-9-3-4-12(18)10(7-9)15(22)23/h2-7H,1H3,(H,22,23)(H2,19,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXQFSIDQVVDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361736
Record name STK029555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434310-32-4
Record name STK029555
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
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